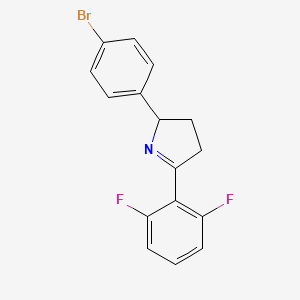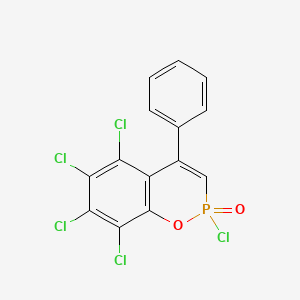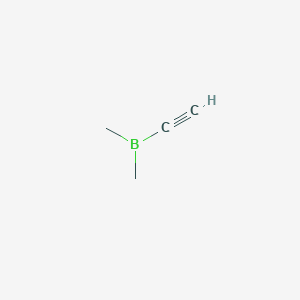![molecular formula C8H14N6O2 B14237456 [[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea CAS No. 502182-78-7](/img/structure/B14237456.png)
[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea is a complex organic compound with the molecular formula C8H14N6O2 It is characterized by the presence of a carbamoylhydrazinylidene group attached to a cyclohexylidene ring, which is further linked to an amino urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea typically involves the reaction of cyclohexanone with hydrazine hydrate to form the intermediate hydrazone. This intermediate is then reacted with urea under controlled conditions to yield the final product. The reaction is usually carried out in an aqueous medium with the addition of a suitable catalyst to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of high-pressure reactors and automated systems to ensure consistent quality and high yield. The process is optimized to minimize the formation of by-products and to ensure the efficient use of raw materials.
Análisis De Reacciones Químicas
Types of Reactions
[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoylhydrazinylidene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxides.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea is used as a precursor for the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and to study the interactions between proteins and small molecules.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It is being investigated as a candidate for drug development, particularly in the treatment of diseases that involve abnormal protein aggregation.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals. It is employed in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, thereby affecting various biochemical pathways. It is believed to exert its effects through the formation of stable complexes with metal ions, which can modulate the activity of metalloenzymes.
Comparación Con Compuestos Similares
Similar Compounds
- [[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea
- [[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea:hydrochloride
Uniqueness
[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
502182-78-7 |
|---|---|
Fórmula molecular |
C8H14N6O2 |
Peso molecular |
226.24 g/mol |
Nombre IUPAC |
[[4-(carbamoylhydrazinylidene)cyclohexylidene]amino]urea |
InChI |
InChI=1S/C8H14N6O2/c9-7(15)13-11-5-1-2-6(4-3-5)12-14-8(10)16/h1-4H2,(H3,9,13,15)(H3,10,14,16) |
Clave InChI |
UYDCJKJGLZZUMA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=NNC(=O)N)CCC1=NNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol](/img/structure/B14237378.png)

![4,4'-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine)](/img/structure/B14237393.png)
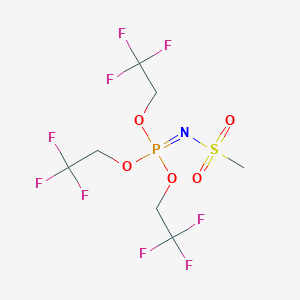
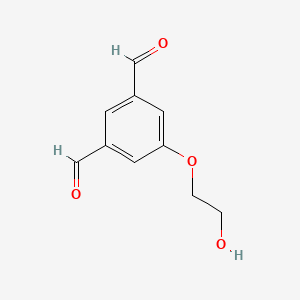
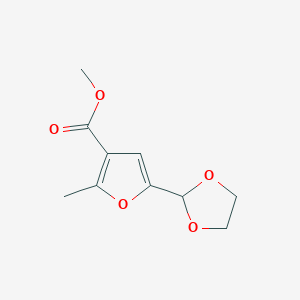
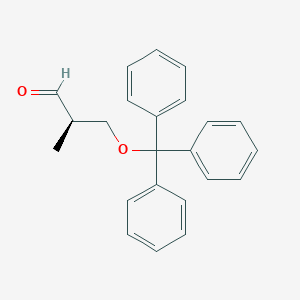
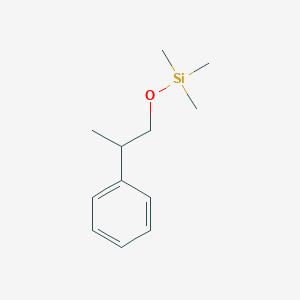
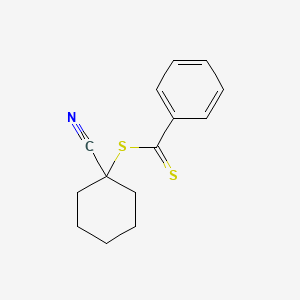
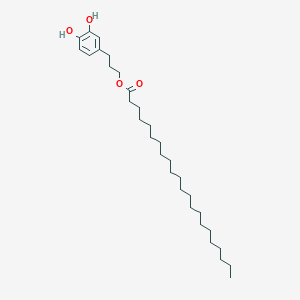
![2-Propenamide, N,N-bis[(1R)-1-phenylethyl]-](/img/structure/B14237433.png)
